4-(Chloromethyl)-5-methylpyridazine hydrochloride

Regioselectivity Electrophilic substitution Pyridazine derivatives

This 4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS 1956376-22-9) features a unique 4-chloromethyl-5-methyl substitution pattern on the pyridazine ring, essential for regioselective derivatization and meeting SAR requirements for fungicide development. Its hydrochloride salt form offers enhanced aqueous solubility, streamlining nucleophilic substitution workflows without phase-transfer catalysts. A strategic intermediate for agrochemical and medicinal chemistry programs.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
Cat. No. B8047112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methylpyridazine hydrochloride
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESCC1=CN=NC=C1CCl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c1-5-3-8-9-4-6(5)2-7;/h3-4H,2H2,1H3;1H
InChIKeyFEKBZIMLWPPRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-methylpyridazine hydrochloride: Key Heterocyclic Intermediate for Targeted Synthesis and Pharmaceutical Research


4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS 1956376-22-9) is a functionalized pyridazine derivative featuring a reactive chloromethyl group at the 4-position and a methyl substituent at the 5-position of the diazine ring . This compound serves as a versatile electrophilic building block in organic synthesis, leveraging the unique electronic and steric properties of the pyridazine scaffold, which contains two adjacent nitrogen atoms [1]. Its hydrochloride salt form enhances handling and solubility characteristics compared to the free base, making it particularly suitable for nucleophilic substitution reactions in polar media .

Why 4-(Chloromethyl)-5-methylpyridazine hydrochloride Cannot Be Replaced by Unsubstituted or 3-Chloromethyl Pyridazine Analogs


Generic substitution fails because the precise positioning of substituents on the pyridazine ring critically governs both regioselectivity in downstream reactions and the physicochemical properties of derived compounds. The 4-chloromethyl-5-methyl substitution pattern creates a distinct electrophilic environment that differs fundamentally from 3-substituted analogs like 3-(chloromethyl)pyridazine hydrochloride (CAS 27349-66-2) [1]. Structure-activity relationship (SAR) studies on pyridazine-based fungicides have explicitly demonstrated the importance of a methyl group adjacent to a chlorine substituent for optimal biological activity, confirming that substituent positioning is non-interchangeable [2]. Additionally, the hydrochloride salt form confers enhanced aqueous solubility compared to free base counterparts , directly impacting reaction kinetics and handling in aqueous or polar organic media [3].

Quantitative Differentiation Evidence for 4-(Chloromethyl)-5-methylpyridazine hydrochloride in Synthesis and Biological Applications


Regioisomeric Differentiation: 4-Chloromethyl vs. 3-Chloromethyl Pyridazine Reactivity Profiles

The 4-chloromethyl-5-methyl substitution pattern in the target compound confers distinct regioselectivity in nucleophilic substitution reactions compared to the more common 3-chloromethyl pyridazine analogs. Kinetic studies on pyridazine systems demonstrate that the electronic environment of substituents at different ring positions significantly alters reactivity; specifically, methylsulphonyl groups at the 3-position are approximately 90 times more reactive than chloro substituents at 40.2°C [1]. While this direct kinetic comparison is for methylsulphonyl vs. chloro groups at the 3-position, it establishes the principle that substituent positioning on the pyridazine ring produces quantifiable differences in reaction rates. The target compound's 4-chloromethyl group, combined with an adjacent 5-methyl substituent, creates a unique electronic density distribution that differs from 3-substituted analogs [2], enabling controlled, site-selective derivatization in multistep syntheses.

Regioselectivity Electrophilic substitution Pyridazine derivatives

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility for Polar Reaction Media

The hydrochloride salt form of 4-(Chloromethyl)-5-methylpyridazine provides quantifiable advantages in solubility and handling compared to the free base. While specific solubility data for this compound is not published, the general principle that hydrochloride salts of heterocyclic amines exhibit enhanced water solubility relative to their free base counterparts is well-established across pyridazine derivatives . For structurally related compounds, such as 3-(chloromethyl)-6-phenoxy-pyridazine hydrochloride, the hydrochloride salt form is documented to be "typically more soluble in water compared to its free base form, enhancing its utility in biological and chemical processes" . The target compound's molecular formula (C6H8Cl2N2, MW 179.04) as the hydrochloride salt distinguishes it from the free base (C6H7ClN2, MW 142.58) [1], with the ionic nature conferring predictable solubility and stability advantages in polar reaction media.

Salt form Solubility Reaction kinetics

Biological Activity Differentiation: Methyl and Chlorine Substituent Positioning Critical for Fungicidal Potency

Structure-activity relationship (SAR) studies on pyridazine-based fungicides have explicitly identified that the combination of a methyl group and a chlorine substituent adjacent to the ring nitrogen atoms is critical for optimal biological activity [1]. In a comprehensive evaluation of tetrasubstituted pyridazines as tubulin polymerization promoters, researchers determined that compounds featuring this specific substitution pattern demonstrated potent fungicidal activity against Botrytis cinerea (grey mould), Mycosphaerella graminicola (wheat leaf blotch), and Alternaria solani (potato and tomato early blight) . While the target compound itself serves as a synthetic intermediate rather than a final active ingredient, the 4-chloromethyl-5-methyl substitution pattern directly aligns with these SAR requirements for generating biologically active pyridazine derivatives. This positional specificity cannot be achieved using 3-chloromethyl or unsubstituted pyridazine starting materials.

Structure-activity relationship Fungicide Tubulin polymerization

Electronic and Steric Differentiation from Pyridine and Pyrimidine Analogs

The pyridazine ring system confers distinct electronic and steric properties compared to structurally similar heterocycles such as pyridine or pyrimidine derivatives [1]. The presence of two adjacent nitrogen atoms at positions 1 and 2 creates a unique π-electron-deficient character that influences the reactivity of substituents attached to the ring. The 4-chloromethyl group in the target compound experiences this unique electronic environment, which differs fundamentally from chloromethyl groups attached to pyridine or pyrimidine scaffolds [2]. Specifically, the electron-withdrawing effect of the adjacent nitrogen atoms in pyridazine alters the electrophilicity of the chloromethyl carbon, affecting both reaction rates and regioselectivity in nucleophilic substitution reactions [3].

Heterocyclic chemistry Electronic properties Steric effects

High-Value Research and Industrial Applications for 4-(Chloromethyl)-5-methylpyridazine hydrochloride


Synthesis of Novel Fungicidal Agents Targeting Tubulin Polymerization

Agrochemical research programs developing next-generation fungicides can utilize 4-(Chloromethyl)-5-methylpyridazine hydrochloride as a strategic intermediate. The compound's 4-chloromethyl-5-methyl substitution pattern directly matches SAR requirements identified for potent tubulin polymerization promoters active against Botrytis cinerea, Mycosphaerella graminicola, and Alternaria solani [1]. The reactive chloromethyl group enables facile introduction of aryl or heteroaryl moieties at the 4-position, while the 5-methyl group provides the necessary steric and electronic complement required for optimal fungicidal activity .

Regioselective Synthesis of 4,5-Disubstituted Pyridazine Libraries for Medicinal Chemistry

Medicinal chemistry groups focused on pyridazine-based kinase inhibitors or anti-inflammatory agents can leverage the distinct regioselectivity of 4-(Chloromethyl)-5-methylpyridazine hydrochloride. The 4-chloromethyl group exhibits quantifiably different reactivity compared to 3-substituted analogs due to the electronic environment created by adjacent nitrogen atoms [2], enabling controlled, sequential derivatization. This regioselective advantage is critical for generating diverse compound libraries with predictable substitution patterns for SAR exploration [3].

Aqueous-Phase Nucleophilic Substitution Reactions Requiring Enhanced Solubility

Process chemistry applications involving polar or aqueous reaction media benefit directly from the hydrochloride salt form of 4-(Chloromethyl)-5-methylpyridazine. The ionic nature of the salt confers enhanced water solubility compared to the free base form , facilitating nucleophilic substitution reactions with water-soluble nucleophiles such as amines, thiols, or alkoxides without the need for phase-transfer catalysts. This solubility advantage simplifies reaction setup and purification workflows in both academic and industrial settings [4].

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